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Compound of Interest

Compound Name: 2,2-Dimethylbutan-1-ol

Cat. No.: B072336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-Dimethylbutan-1-ol, commonly known as neohexanol, is a branched-chain primary

alcohol. Its unique structural feature, a quaternary carbon atom adjacent to the hydroxyl-

bearing carbon, imparts significant steric hindrance. This characteristic influences its physical

properties, reactivity, and applications, particularly in organic synthesis and medicinal

chemistry. This technical guide provides a comprehensive overview of 2,2-dimethylbutan-1-ol,
including its nomenclature, physicochemical properties, synthesis and purification protocols,

spectral data, and its emerging role in drug development.

Nomenclature and Synonyms
The steric bulk of the neohexyl group is a key feature influencing its chemical and biological

properties. A comprehensive list of its identifiers is provided below.
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Category Name/Identifier

IUPAC Name 2,2-dimethylbutan-1-ol[1]

Common Name Neohexanol

CAS Number 1185-33-7[1]

Molecular Formula C₆H₁₄O[1]

Synonyms

2,2-Dimethyl-1-butanol[1], 1-Butanol, 2,2-

dimethyl-[1], tert-Amylcarbinol, 2,2-

Dimethylbutanol, Neohexyl alcohol

Physicochemical and Spectral Data
The physical and chemical properties of 2,2-dimethylbutan-1-ol are summarized in the table

below. These properties are crucial for its handling, purification, and application in various

chemical processes.
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Property Value Reference

Molecular Weight 102.17 g/mol [1]

Appearance Colorless liquid [2]

Odor Mild, somewhat camphor-like [2]

Boiling Point 135.85 °C [3]

Melting Point -48.42 °C (estimate) [3]

Density 0.8246 g/cm³ [3]

Solubility in Water 7.543 g/L (25 °C) [3]

Solubility in Organic Solvents
Soluble in ether, acetone,

chloroform
[2]

Vapor Pressure 0.00814 mmHg at 25°C [4]

Refractive Index 1.4188 [3]

Flash Point 120.9 °C [3]

Spectral Data:

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the

different proton environments in the molecule. The spectrum typically shows a triplet for the

terminal methyl group of the ethyl moiety, a quartet for the adjacent methylene group, a

singlet for the methylene group attached to the hydroxyl group, and a singlet for the two

methyl groups on the quaternary carbon.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the six carbon

atoms in their unique chemical environments.

IR Spectroscopy: The infrared spectrum prominently features a broad absorption band in the

region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region, and C-O stretching is

typically seen around 1050-1150 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and

characteristic fragmentation patterns resulting from the loss of water, alkyl groups, and other

fragments.

Experimental Protocols
Synthesis of 2,2-Dimethylbutan-1-ol
4.1.1. Grignard Reaction

A common and effective method for the synthesis of 2,2-dimethylbutan-1-ol is the Grignard

reaction between an appropriate Grignard reagent and an aldehyde. One such route involves

the reaction of ethylmagnesium bromide with trimethylacetaldehyde (pivalaldehyde).

Materials:

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

Ethyl bromide

Trimethylacetaldehyde (Pivaldehyde)

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Procedure:

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small

crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous

diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled to

maintain a gentle reflux. Once the addition is complete, continue stirring until the magnesium

is consumed.
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Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of

trimethylacetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel,

maintaining the temperature below 10 °C.

Work-up: After the addition is complete, allow the mixture to warm to room temperature and

stir for an additional hour. Quench the reaction by slowly adding saturated aqueous

ammonium chloride solution.

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic

layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with

brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under

reduced pressure. The crude product can be purified by fractional distillation.

Workflow for Grignard Synthesis of 2,2-Dimethylbutan-1-ol
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Caption: Workflow for the synthesis of 2,2-Dimethylbutan-1-ol via Grignard reaction.

Purification by Fractional Distillation
Due to its relatively high boiling point and the potential for impurities with similar volatilities,

fractional distillation is the recommended method for purifying 2,2-dimethylbutan-1-ol.

Apparatus:
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Round-bottom flask

Fractionating column (e.g., Vigreux or packed column)

Distillation head with a thermometer

Condenser

Receiving flask

Heating mantle

Boiling chips or magnetic stirrer

Procedure:

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

Place the crude 2,2-dimethylbutan-1-ol and boiling chips in the round-bottom flask.

Distillation: Heat the flask gently with the heating mantle. As the liquid boils, the vapor will

rise through the fractionating column. The temperature at the distillation head should be

monitored closely.

Fraction Collection: Collect the fraction that distills at a constant temperature corresponding

to the boiling point of 2,2-dimethylbutan-1-ol (approximately 136 °C at atmospheric

pressure). Discard any initial fractions that distill at a lower temperature (likely residual

solvent) and any higher-boiling residue.

Analysis: The purity of the collected fraction should be confirmed by techniques such as Gas

Chromatography (GC) or NMR spectroscopy.

Workflow for Purification of 2,2-Dimethylbutan-1-ol
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Caption: Workflow for the purification of 2,2-Dimethylbutan-1-ol by fractional distillation.
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Applications in Drug Development and Medicinal
Chemistry
The neohexyl moiety of 2,2-dimethylbutan-1-ol is of growing interest in drug design and

medicinal chemistry. Its primary contribution is the introduction of steric bulk, which can be

strategically employed to modulate a drug candidate's pharmacological profile.

5.1. Steric Hindrance for Enhanced Selectivity and Metabolic Stability

The bulky neohexyl group can influence how a drug molecule interacts with its biological target.

By occupying significant space, it can promote selective binding to a specific receptor subtype

or enzyme isoform by sterically clashing with off-target binding sites. This can lead to drugs

with improved efficacy and reduced side effects.

Furthermore, the steric shielding provided by the neohexyl group can protect metabolically

labile sites within a drug molecule from enzymatic degradation, particularly by cytochrome

P450 enzymes.[5][6] This can increase the drug's half-life and improve its pharmacokinetic

profile.

5.2. A Key Structural Motif in Buprenorphine

A notable example of the neohexyl group's application is in the potent opioid analgesic,

buprenorphine. The side chain of buprenorphine is derived from a molecule structurally related

to 2,2-dimethylbutan-1-ol. The significant steric bulk of this group is crucial for its unique

pharmacological profile as a partial agonist at the μ-opioid receptor and an antagonist at the κ-

opioid receptor.[7][8]

Conceptual Role of Neohexyl Group in Drug Design
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Caption: Conceptual diagram illustrating the role of the neohexyl group in drug design.

Metabolism
The metabolism of 2,2-dimethylbutan-1-ol is expected to follow pathways similar to other

branched-chain primary alcohols. The primary route of metabolism is likely oxidation.

Oxidation to Aldehyde: The primary alcohol group can be oxidized to the corresponding

aldehyde, 2,2-dimethylbutanal, by alcohol dehydrogenase (ADH).

Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to 2,2-dimethylbutanoic

acid by aldehyde dehydrogenase (ALDH).
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Cytochrome P450 Involvement: Cytochrome P450 enzymes, particularly CYP2E1, are also

known to be involved in the metabolism of alcohols and could contribute to the oxidation of

2,2-dimethylbutan-1-ol.[5][6][9]

Conjugation: The alcohol or its acidic metabolite may undergo phase II conjugation

reactions, such as glucuronidation, to form more water-soluble compounds that are readily

excreted.

The steric hindrance of the neohexyl group may influence the rate of metabolism, potentially

leading to a slower clearance compared to less branched isomers.

Safety and Handling
2,2-Dimethylbutan-1-ol is a flammable liquid and should be handled with appropriate safety

precautions in a well-ventilated area. It is an irritant to the skin and eyes. Users should consult

the Safety Data Sheet (SDS) for detailed safety information and handling procedures.

Conclusion
2,2-Dimethylbutan-1-ol, or neohexanol, is a versatile chemical with well-defined physical and

chemical properties. Its synthesis and purification are achievable through standard organic

chemistry techniques. The most significant aspect of this molecule for researchers in drug

development is the steric bulk imparted by the neohexyl group. This feature offers a valuable

tool for medicinal chemists to fine-tune the selectivity, metabolic stability, and overall

pharmacological profile of drug candidates. As the demand for more sophisticated and targeted

therapeutics grows, the strategic incorporation of sterically hindered moieties like the neohexyl

group is likely to become an increasingly important strategy in modern drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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